![molecular formula C9H19N3O B2372564 1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea CAS No. 1596679-95-6](/img/structure/B2372564.png)
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPM is a white crystalline solid that is soluble in water and organic solvents. This compound has been studied for its potential as an antioxidant, anti-inflammatory, and neuroprotective agent.
Applications De Recherche Scientifique
Synthesis and Characterization
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea and related compounds have been the subject of various synthesis and characterization studies. For example, the synthesis and characterization of certain thioureas and their derivatives have been explored, focusing on their molecular structure and potential applications. This includes the study of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea, which involved quantum chemical calculations to understand its electronic structure and thermodynamic parameters (Perekhoda et al., 2017). Additionally, the study of auxin activity in relation to molecular structure was explored in compounds like 2-alkylindole-3-acetic acids, providing insights into how structural modifications can influence biological activity (Antolić et al., 2004).
Biological Activity and Applications
Some derivatives of 1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea have been examined for their biological activities. For instance, the antimicrobial activities of certain compounds were assessed, highlighting their potential applications in medical and pharmacological fields. The antimicrobial activity and quantum chemical investigation of novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, demonstrated promising in vitro antifungal activities, indicating their potential as novel fungicides (Cvetković et al., 2019). Furthermore, the antioxidant activity of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants was studied, revealing their influence on certain blood coagulation parameters (Hakobyan et al., 2020).
Chemical Properties and Reactions
The chemical properties and reactions of related compounds have also been extensively studied. The regioselectivity of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea cyclization with α-bromoketone was investigated to understand the structural confirmation of the synthesized compounds, providing valuable information about the reaction pathways and product formation (Perekhoda et al., 2017).
Propriétés
IUPAC Name |
1-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-12-6-4-5-8(12)7-11-9(13)10-2/h8H,3-7H2,1-2H3,(H2,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWPRRVNKTRHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2372482.png)
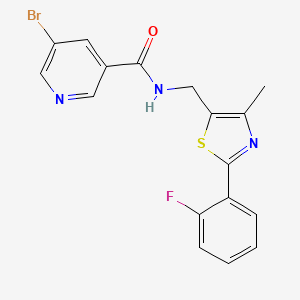
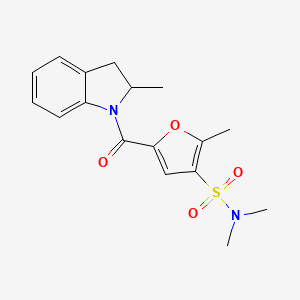
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2372487.png)
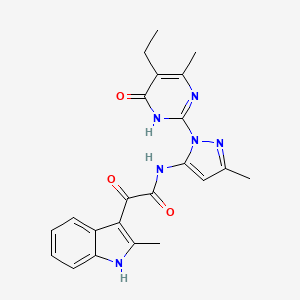
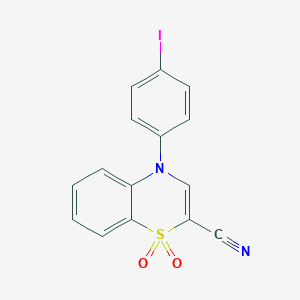
![3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2372494.png)
![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2372496.png)


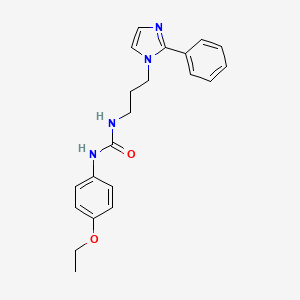
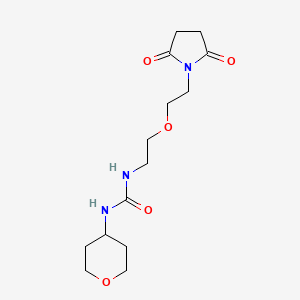
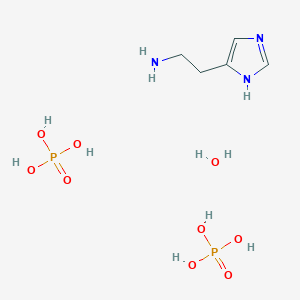
![1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2372503.png)